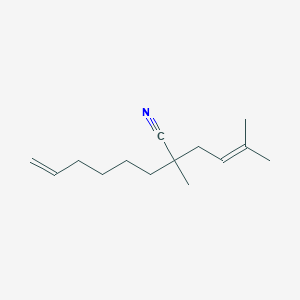
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile typically involves multi-step organic reactions. One common approach is the alkylation of a nitrile compound with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the alkyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Scientific Research Applications
2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methylbut-2-EN-1-YL)oct-7-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the compound’s alkyl chains can interact with lipid membranes, altering their properties and potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-2-en-1-yl acetate: Shares a similar alkyl chain structure but has an acetate group instead of a nitrile group.
3-Buten-2-ol, 2-methyl-: Contains a similar butenyl group but differs in the presence of a hydroxyl group instead of a nitrile.
Properties
CAS No. |
922736-24-1 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-2-(3-methylbut-2-enyl)oct-7-enenitrile |
InChI |
InChI=1S/C14H23N/c1-5-6-7-8-10-14(4,12-15)11-9-13(2)3/h5,9H,1,6-8,10-11H2,2-4H3 |
InChI Key |
UVFVWWYIZLIXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(CCCCC=C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















